molecular formula C21H24O6 B035065 Formosanol CAS No. 101312-79-2

Formosanol

Cat. No. B035065
M. Wt: 372.4 g/mol
InChI Key: PWKVHHWFBTXMHU-UFNANVBGSA-N
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Description

Synthesis Analysis

The synthesis of Formosanol involves complex chemical reactions and precise methodologies. For instance, the enantioselective total synthesis of Formosanol, among other aryltetralin lignan acetals, employs a palladium-catalyzed asymmetric allylic cycloaddition as a critical step. This process allows for the creation of six stereoisomers of the lignan acetals through a 7-8 step sequence, yielding up to 14% overall yield. This synthesis not only highlights the compound's intricate formation but also its versatility and potential for further chemical exploration (Li et al., 2022).

Molecular Structure Analysis

The molecular structure of Formosanol is confirmed and further understood through total synthesis, which enables researchers to determine its stereostructure with high confidence. The use of catalyst-controlled transformations is pivotal in setting the stereocenters, emphasizing the molecule's complex architecture and the intricacies involved in its synthesis. Such studies not only confirm the molecular structure of Formosanol but also demonstrate the capabilities of modern synthetic chemistry in unraveling the complexities of naturally occurring compounds (Schulthoff et al., 2020).

Scientific Research Applications

  • Antinociceptive Effect : The hydroethanolic extract from Tocoyena formosa leaves, which contains Formosanol, exhibits an antinociceptive effect. This suggests potential mechanisms involving the opioid, glutamatergic, nitric oxide/cGMP, and vanilloid systems (Cesário et al., 2018).

  • Cancer Cell Apoptosis : In studies of Anoectochilus formosanus, Formosanol induces apoptosis in MCF-7 human breast cancer cells, presenting a potential avenue for cancer treatment (Shyur et al., 2004).

  • Liver and Lung Protection : Taraxacum formosanum, containing abundant carotenoids and chlorophylls, may protect against hepatic cancer, liver, and lung damage (Loh et al., 2012).

  • Antioxidant Properties : The leaves of organic Anoectochilus formosanus have significant antioxidant properties, which may enhance the economic value of the herb (Chiang & Lin, 2018).

  • Potential in Osteoporosis Treatment : Davallia formosana, containing a component similar to Formosanol, shows potential in treating osteoporosis by suppressing osteoclastogenesis (Hsiao et al., 2017).

  • Anti-Inflammatory Activities : Compounds from Alnus formosana, including Formosanol, display anti-inflammatory activities against LPS-induced NO production (Lai et al., 2012).

  • Antineoplastic Effects : Ursolic acid, a major constituent of Rhododendron formosanum, demonstrates effective antineoplastic effects on lung carcinoma cells (Way et al., 2014).

  • α-Glucosidase Inhibitory Activity : Formosanol found in Taxus wallichiana roots exhibits α-glucosidase inhibitory activity, important for diabetes treatment (Dang et al., 2017).

properties

IUPAC Name

(3S,3aR,9S,9aR)-9-(4-hydroxy-3-methoxyphenyl)-3,6-dimethoxy-1,3,3a,4,9,9a-hexahydrobenzo[f][2]benzofuran-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-24-18-7-11(4-5-16(18)22)20-13-9-17(23)19(25-2)8-12(13)6-14-15(20)10-27-21(14)26-3/h4-5,7-9,14-15,20-23H,6,10H2,1-3H3/t14-,15+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKVHHWFBTXMHU-UFNANVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2CC3=CC(=C(C=C3C(C2CO1)C4=CC(=C(C=C4)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]2CC3=CC(=C(C=C3[C@@H]([C@H]2CO1)C4=CC(=C(C=C4)O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formosanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formosanol
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Formosanol
Reactant of Route 3
Formosanol
Reactant of Route 4
Formosanol
Reactant of Route 5
Formosanol
Reactant of Route 6
Formosanol

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